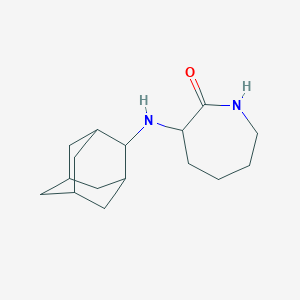
3-(2-adamantylamino)-2-azepanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-adamantylamino)-2-azepanone, also known as AAZK, is a synthetic compound that has been extensively researched for its potential applications in biological and chemical sciences. AAZK belongs to the class of adamantane derivatives and has a unique structure that makes it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 3-(2-adamantylamino)-2-azepanone is not fully understood. However, studies have shown that 3-(2-adamantylamino)-2-azepanone can inhibit the activity of certain enzymes and proteins that are involved in the development of cancer and neurodegenerative diseases. 3-(2-adamantylamino)-2-azepanone has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-adamantylamino)-2-azepanone has a range of biochemical and physiological effects. 3-(2-adamantylamino)-2-azepanone has been shown to induce cell death in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and reduce inflammation in various tissues. 3-(2-adamantylamino)-2-azepanone has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-adamantylamino)-2-azepanone is its high purity and stability, which makes it easy to handle in lab experiments. 3-(2-adamantylamino)-2-azepanone is also relatively inexpensive to synthesize, making it accessible to researchers with limited resources. However, one of the limitations of 3-(2-adamantylamino)-2-azepanone is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential directions for future research on 3-(2-adamantylamino)-2-azepanone. One direction is to further investigate its potential applications in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its potential use as an antiviral and antibacterial agent. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-adamantylamino)-2-azepanone and its potential interactions with other compounds.
Synthesemethoden
The synthesis of 3-(2-adamantylamino)-2-azepanone involves the reaction of 2-adamantanone with 1,6-diaminohexane in the presence of acetic acid. The reaction yields 3-(2-adamantylamino)-2-azepanone as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
3-(2-adamantylamino)-2-azepanone has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-(2-adamantylamino)-2-azepanone is in the field of medicinal chemistry. 3-(2-adamantylamino)-2-azepanone has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, 3-(2-adamantylamino)-2-azepanone has been studied for its potential use as an antiviral and antibacterial agent.
Eigenschaften
IUPAC Name |
3-(2-adamantylamino)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c19-16-14(3-1-2-4-17-16)18-15-12-6-10-5-11(8-12)9-13(15)7-10/h10-15,18H,1-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNIZINSLMZHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Adamantylamino)azepan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4889491.png)
![2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone](/img/structure/B4889498.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(5-isoquinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4889501.png)



![N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B4889523.png)
![3-chloro-4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4889533.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B4889544.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4889552.png)
![4-[(3-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B4889560.png)
![2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4889561.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4889570.png)